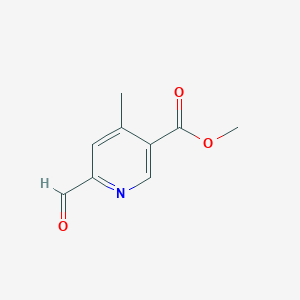

Methyl 6-formyl-4-methylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-formyl-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-3-7(5-11)10-4-8(6)9(12)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAYJYMXEYPSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Nicotinate Chemistry and Pyridine Building Blocks

Methyl 6-formyl-4-methylnicotinate belongs to the broader class of nicotinates, which are esters of nicotinic acid (niacin or vitamin B3). The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govrsc.org The introduction of various substituents onto this core structure gives rise to a diverse family of pyridine building blocks, each with tailored reactivity and applications. nih.govrsc.org

Nicotinates, as a subclass of pyridines, are characterized by the presence of a carboalkoxy group at the 3-position of the pyridine ring. This feature, combined with other substituents, makes them valuable precursors in organic synthesis. The ester functionality can be readily transformed into other functional groups, such as amides or alcohols, providing a handle for further molecular elaboration.

The specific substitution pattern of this compound, featuring a methyl group at the 4-position and a formyl (aldehyde) group at the 6-position, imparts a unique reactivity profile. The formyl group is a particularly valuable functional handle, as it can participate in a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations.

Significance As a Synthetic Intermediate for Complex Molecules

The strategic placement of the formyl, methyl, and ester groups on the pyridine (B92270) ring makes Methyl 6-formyl-4-methylnicotinate a highly valuable intermediate in the synthesis of complex molecules. The aldehyde functionality serves as a key electrophilic site, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the formyl group can readily undergo reactions such as:

Wittig reactions to form alkenes.

Reductive amination to introduce secondary or tertiary amine functionalities.

Aldol condensations to build larger carbon skeletons.

Grignard and organolithium additions to create secondary alcohols.

The presence of the methyl group at the 4-position can influence the regioselectivity of certain reactions and can itself be a site for further functionalization, for example, through benzylic oxidation under specific conditions. ambeed.com The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively.

A notable application of formyl-substituted pyridines is in the synthesis of biologically active compounds. For example, formyl-substituted imidazo[1,2-a]pyridines, which can be synthesized from precursors containing a formyl group, are important scaffolds in medicinal chemistry. nih.govbeilstein-journals.org While a direct total synthesis utilizing this compound is not prominently featured in readily available literature, the synthetic utility of closely related structures strongly suggests its potential in constructing complex pharmaceutical targets. For example, the synthesis of "methyl 6′-fluoro-6-formyl-2,3′-bipyridine-4-carboxylate" from a formyl-substituted isonicotinate (B8489971) highlights the role of such building blocks in creating intricate bipyridyl systems. google.com

A plausible synthetic application for this compound would be in the construction of novel heterocyclic systems through condensation reactions involving the formyl group and a nucleophilic partner, followed by cyclization. The resulting polycyclic structures could exhibit interesting biological properties.

Historical Perspective and Evolution of Its Synthetic Utility

De Novo Synthetic Routes to the Pyridine Core

The de novo synthesis of polysubstituted pyridines is a powerful approach for creating complex heterocyclic structures from acyclic precursors. These methods offer the advantage of introducing desired substituents at specific positions during the ring formation process. For a molecule like this compound, this would involve the strategic selection of starting materials that already contain or can be easily converted to the required methyl, formyl, and methyl ester functionalities.

Multi-component Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that can be adapted to produce substituted pyridines. beilstein-journals.org

A plausible MCR approach to a precursor of this compound could involve the condensation of an enamine, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source. For instance, a modified Bohlmann-Rahtz pyridine synthesis could be employed, which involves the reaction of an enamine with an alkynone to construct the pyridine ring. nih.gov A potential strategy could involve the reaction of a β-enamino ester with an appropriately substituted propargyl aldehyde derivative in the presence of an ammonia source. The initial Michael addition followed by cyclization and aromatization would lead to the desired polysubstituted pyridine skeleton.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Enamine | 1,3-Dicarbonyl Compound | Ammonia | Heat | Dihydropyridine | beilstein-journals.org |

| Enamine | Alkynone | Ammonia | Acid or Base catalyst | Pyridine | nih.gov |

| 3-Formyl(aza)indole | Propiolate | NH4OAc, Zn(OTf)2 | Heat | meta-Aminoaryl nicotinate (B505614) | nih.gov |

A novel biomimetic strategy inspired by the biosynthesis of nicotinic acid from tryptophan has been reported for the synthesis of meta-aminoaryl nicotinates. nih.gov This approach involves the reaction of 3-formyl(aza)indoles with propiolates in the presence of ammonium (B1175870) acetate (B1210297) and a Lewis acid catalyst like zinc triflate. nih.gov This method provides access to ortho-unsubstituted nicotinates, which could be a valuable pathway for precursors to the target molecule. nih.gov

Cyclization Strategies Involving Nitrogen and Carbon Precursors

The construction of the pyridine ring can also be achieved through the cyclization of linear precursors containing the necessary nitrogen and carbon atoms. These strategies often involve the formation of one or two key bonds in the final ring-closing step.

One such strategy involves the intramolecular cyclization of N-propargylic β-enaminones, which can lead to either pyrroles or pyridines depending on the catalyst used. researchgate.net For the synthesis of a precursor to this compound, a suitably substituted N-propargylic β-enamino ester could be designed to cyclize and form the desired pyridine ring.

Another approach involves the cyclization of 1,5-dicarbonyl compounds with an ammonia source. The required 1,5-dicarbonyl precursor could be synthesized via various methods, including Michael addition reactions. Subsequent condensation with ammonia or a primary amine would lead to a dihydropyridine, which can then be oxidized to the aromatic pyridine.

Functional Group Interconversions and Derivatization Approaches

An alternative and often more direct route to this compound involves starting with a pre-formed, simpler pyridine derivative and introducing the required functional groups through a series of chemical transformations.

Oxidation Reactions at C6 Position (e.g., from Methyl or Hydroxymethyl Precursors)

A common strategy for introducing a formyl group at the C6 position is through the oxidation of a methyl or hydroxymethyl group.

Oxidation of a Methyl Group:

The direct oxidation of a methyl group on a pyridine ring to an aldehyde can be challenging due to the potential for over-oxidation to the carboxylic acid. However, several methods have been developed to achieve this transformation selectively. One such method involves the use of selenium dioxide (SeO2), although its toxicity is a significant drawback. A more recent and bio-inspired approach utilizes an iron-catalyzed aerobic oxidation promoted by polymethylhydrosiloxane (B1170920) (PMHS). nih.gov This method has been shown to be effective for the late-stage oxidation of complex methylarenes to arylaldehydes with high yields and selectivities. nih.gov

A plausible route to this compound would start with the synthesis of Methyl 4,6-dimethylnicotinate. Selective oxidation of the C6-methyl group could then be attempted using a suitable oxidizing agent.

| Starting Material | Oxidizing Agent | Conditions | Product | Reference |

| Methylarenes | O2, PMHS | Iron catalyst | Arylaldehydes | nih.gov |

| 2-Methyl-5-ethylpyridine | Nitric Acid | High temperature | Nicotinic Acid | beilstein-journals.org |

Oxidation of a Hydroxymethyl Group:

A two-step approach involving the initial conversion of the methyl group to a hydroxymethyl group, followed by oxidation to the aldehyde, can offer better control and avoid over-oxidation. The synthesis of methyl 4-bromo-6-(hydroxymethyl)nicotinate has been reported, suggesting the feasibility of this intermediate. nih.gov The hydroxymethyl group can be readily oxidized to the formyl group using a variety of mild oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC).

A potential synthetic sequence could start from methyl 4-methyl-6-(hydroxymethyl)nicotinate, which would then be oxidized to the target molecule.

Esterification and Transesterification Strategies at C3 Position

The methyl ester group at the C3 position is typically introduced via esterification of the corresponding carboxylic acid or through transesterification.

Esterification:

The Fisher esterification is a common method for this transformation, involving the reaction of the carboxylic acid (e.g., 6-formyl-4-methylnicotinic acid) with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. scienceready.com.auchemicalbook.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product. scienceready.com.au

Transesterification:

Alternatively, if a different ester of nicotinic acid is available, transesterification can be employed. This involves reacting the ester with methanol in the presence of an acid or base catalyst to exchange the alkoxy group.

| Starting Material | Reagent | Catalyst | Conditions | Product | Reference |

| 4-Methylnicotinic acid | Methanol | Acid catalyst | Reflux | Methyl 4-methylnicotinate | |

| 6-Formyl-4-methylnicotinic acid | Methanol | H2SO4 | Reflux | This compound | scienceready.com.auchemicalbook.com |

Formylation and Methylation Techniques

Formylation:

Direct formylation of a pyridine ring at a specific position can be achieved using various reagents. The Vilsmeier-Haack reaction is a well-known method for formylating electron-rich aromatic rings. However, for an electron-deficient pyridine ring, this reaction may require harsh conditions or may not proceed at all. A reported synthesis of methyl 2-bromo-6-formylisonicotinate suggests that formylation of a substituted pyridine ring is possible. beilstein-journals.org

A potential route could involve the formylation of methyl 4-methylnicotinate. However, controlling the regioselectivity of this reaction to favor the C6 position would be a key challenge.

Methylation:

The introduction of the methyl group at the C4 position can be achieved during the de novo synthesis of the pyridine ring, as discussed in section 2.1. Alternatively, starting with a pre-functionalized pyridine, methylation can be accomplished through various C-C bond-forming reactions, such as cross-coupling reactions with an appropriate organometallic reagent.

Green Chemistry Principles in this compound Synthesis

Catalytic Methods in Sustainable Synthesis

The selective oxidation of a methyl group to a formyl group is a key transformation in the synthesis of this compound, likely from a precursor such as Methyl 4,6-dimethylnicotinate. Catalytic methods are highly desirable for this transformation to avoid the use of stoichiometric and often hazardous oxidizing agents.

One promising approach is the use of heterogeneous catalysis . For instance, studies on the gas-phase catalytic oxidation of 3-picoline to nicotinic acid using a V2O5/TiO2 catalyst highlight the potential for selective oxidation on pyridine rings. researchgate.net A similar system could potentially be adapted for the selective oxidation of the 6-methyl group of Methyl 4,6-dimethylnicotinate. Another avenue is the use of photocatalysis. Research on the photocatalytic selective oxidation of the terminal methyl group of dodecane (B42187) using atomically dispersed Ti in a mesoporous SiO2 matrix demonstrates the possibility of selective methyl group oxidation with molecular oxygen under mild conditions. rsc.org

Homogeneous catalysis with transition metals is another viable option. Copper-catalyzed methods have been reported for the synthesis of substituted pyridines and nicotinate derivatives, showcasing the versatility of these catalysts in constructing the core heterocyclic structure. researchgate.net For the specific oxidation step, electro-oxidation has emerged as a powerful and green tool. Site-selective electro-oxidation of methyl groups on benzoheterocycles has been successfully demonstrated, suggesting that a similar strategy could be employed for the selective oxidation of the 6-methyl group in Methyl 4,6-dimethylnicotinate. nih.gov This method avoids the need for chemical oxidants, with electrons serving as the "clean" reagent.

Solvent Selection and Waste Minimization Strategies

The choice of solvent plays a critical role in the environmental impact of a synthetic process. Traditional syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry encourages the use of safer alternatives.

For nicotinate derivative synthesis, environmentally friendly solvents like tert-amyl alcohol have been successfully employed in enzymatic reactions. nih.govrsc.org Water is another ideal green solvent, and its use in the synthesis of isoxazol-5(4H)-one derivatives catalyzed by a recyclable resin demonstrates the feasibility of aqueous reaction media. researchgate.net The development of synthetic routes for this compound in such benign solvents would significantly improve the green credentials of the process.

Waste minimization can be achieved through several strategies. The use of catalytic methods, as discussed above, is a primary strategy as it reduces the amount of waste generated from spent reagents. Furthermore, designing the synthesis to have a high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is crucial. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, can also significantly reduce waste and improve efficiency.

Comparative Analysis of Synthetic Pathways

A hypothetical synthesis of this compound would likely start from a more readily available precursor, such as Methyl 4,6-dimethylnicotinate. The key step would be the selective oxidation of the 6-methyl group.

Efficiency and Selectivity Considerations

The primary challenge in the synthesis of this compound from Methyl 4,6-dimethylnicotinate is achieving high selectivity for the oxidation of the 6-methyl group over the 4-methyl group.

Table 1: Potential Synthetic Pathways for this compound and their Selectivity Considerations

| Synthetic Pathway | Oxidizing Agent/Catalyst | Potential for Selectivity |

| Chemical Oxidation | Stoichiometric oxidants (e.g., SeO2, MnO2) | Moderate to low; risk of over-oxidation to the carboxylic acid and reaction at the 4-methyl position. |

| Catalytic Oxidation | V2O5/TiO2 with O2 | Potentially high, dependent on catalyst design and reaction conditions. |

| Photocatalytic Oxidation | TiO2-SiO2 with O2 | Potentially high for terminal methyl groups, but selectivity between two methyl groups on a pyridine ring would need investigation. rsc.org |

| Electro-oxidation | Anodic oxidation | Potentially high; site-selectivity has been demonstrated on other heterocyclic systems. nih.gov |

Scalability and Industrial Relevance of Methodologies

The scalability of a synthetic route is a critical factor for its industrial application.

Table 2: Scalability Analysis of Potential Synthetic Pathways

| Synthetic Pathway | Scalability | Industrial Relevance |

| Chemical Oxidation | Generally scalable, but large quantities of stoichiometric oxidants can pose safety and waste disposal challenges. | Moderate; often used in smaller scale production due to cost and environmental concerns. |

| Catalytic Oxidation (Gas-Phase) | Highly scalable and suitable for continuous processes. | High; continuous flow processes are often preferred for large-scale industrial production. |

| Photocatalytic Oxidation | Scalability can be a challenge due to the need for efficient light penetration into the reaction mixture. | Emerging; reactor design is crucial for large-scale applications. |

| Electro-oxidation | Scalable; electrochemical flow reactors allow for continuous and controlled production. | Increasing; offers a green and safe alternative to traditional oxidation methods. nih.gov |

| Enzymatic Processes | Scalable, especially with immobilized enzymes in continuous-flow microreactors. nih.govrsc.org | High; biocatalysis is increasingly being adopted in the pharmaceutical industry for its selectivity and mild reaction conditions. |

For the industrial production of this compound, catalytic gas-phase oxidation or electro-oxidation in a flow system would likely be the most attractive options due to their potential for high selectivity, efficiency, and scalability. The development of safe and economical processes is paramount, as demonstrated in the kilogram-scale synthesis of other functionalized nicotinates. acs.org The use of continuous-flow microreactors, which has been shown to be effective for the synthesis of nicotinamide (B372718) derivatives, could also be a key enabling technology for the scalable and sustainable production of this compound. nih.govrsc.org

Reactions at the Formyl Group (C6-Aldehyde)

The aldehyde group at the C6 position is a key site for various chemical modifications, including nucleophilic additions, oxidations, reductions, and olefination reactions.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the formyl group is susceptible to attack by nucleophiles. These reactions lead to the formation of a diverse range of derivatives.

Nucleophilic Addition: The formyl group readily undergoes nucleophilic addition with various nucleophiles, resulting in the formation of alcohols or other derivatives. smolecule.comsmolecule.com For example, reaction with Grignard reagents or organolithium compounds can introduce new carbon-carbon bonds.

Condensation Reactions: The aldehyde can condense with amines or other nucleophiles to form imines or enamines, which are valuable intermediates in organic synthesis. smolecule.com For instance, it reacts with morpholine (B109124) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to yield the corresponding tertiary amine, methyl 6-(morpholin-4-ylmethyl)pyridine-3-carboxylate. ambeed.com

| Reactant | Reagent | Product | Reaction Type |

| This compound | Morpholine | Methyl 6-(morpholin-4-ylmethyl)pyridine-3-carboxylate | Condensation |

| This compound | Amines | Imines/Enamines | Condensation |

| This compound | Grignard Reagents | Secondary Alcohols | Nucleophilic Addition |

Oxidation to Carboxylic Acid Derivatives

The formyl group can be oxidized to a carboxylic acid, which can then be further derivatized. This transformation is a common strategy in the synthesis of various nicotinic acid derivatives. smolecule.com

Oxidation: Under appropriate oxidative conditions, the aldehyde functionality is converted to a carboxylic acid. smolecule.com This transformation can be achieved using various oxidizing agents. The resulting carboxylic acid can then be esterified or converted to other acid derivatives.

| Starting Material | Product | Transformation |

| This compound | Methyl 6-carboxy-4-methylnicotinate | Oxidation |

Reduction to Hydroxymethyl and Methyl Groups

The formyl group can be reduced to either a primary alcohol (hydroxymethyl group) or fully reduced to a methyl group, depending on the reducing agent and reaction conditions employed. smolecule.comsmolecule.com

Reduction to Alcohol: Mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can selectively reduce the aldehyde to a hydroxymethyl group. smolecule.comsmolecule.com

Reduction to Methyl Group: More vigorous reduction conditions, such as a Wolff-Kishner or Clemmensen reduction, would be required to reduce the formyl group to a methyl group.

| Product | Reagent | Reaction Type |

| Methyl 6-(hydroxymethyl)-4-methylnicotinate | Sodium Borohydride (NaBH4) | Reduction |

| Methyl 6-(hydroxymethyl)-4-methylnicotinate | Lithium Aluminum Hydride (LiAlH4) | Reduction |

| Methyl 4,6-dimethylnicotinate | Wolff-Kishner or Clemmensen conditions | Reduction |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The formyl group is an excellent substrate for olefination reactions, providing a powerful method for carbon-carbon double bond formation.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene. organic-chemistry.orgwikipedia.org This reaction is highly versatile and allows for the synthesis of a wide range of substituted alkenes. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the reaction depends on the nature of the ylide used. organic-chemistry.orgwikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com It typically provides excellent E-selectivity in the formation of the alkene product and has the advantage that the phosphate (B84403) byproduct is easily removed by aqueous extraction. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

| Reaction | Reagent | Product | Key Features |

| Wittig Reaction | Phosphonium Ylide | Alkene | Forms C=C bond; stereochemistry depends on ylide organic-chemistry.orgwikipedia.org |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | (E)-Alkene | High E-selectivity; easy byproduct removal wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

Reactions at the Ester Moiety (C3-Methyl Ester)

The methyl ester group at the C3 position can also undergo various transformations, most notably hydrolysis to the corresponding carboxylic acid.

Hydrolysis to Carboxylic Acid

The hydrolysis of the methyl ester to a carboxylic acid is a fundamental transformation that opens up further synthetic possibilities.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-formyl-4-methylnicotinic acid, under either acidic or basic conditions. vulcanchem.com This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other ester derivatives.

| Starting Material | Product | Transformation |

| This compound | 6-Formyl-4-methylnicotinic acid | Hydrolysis |

Transesterification with Various Alcohols

Transesterification is a fundamental reaction for this compound, enabling the conversion of the methyl ester to other ester derivatives. This process typically involves reacting the compound with an alcohol in the presence of a catalyst.

Commonly, an alkaline catalyst such as sodium methoxide (B1231860) or potassium methoxide is employed to facilitate the reaction. google.com The choice of alcohol dictates the resulting ester. For instance, reaction with ethanol (B145695) would yield ethyl 6-formyl-4-methylnicotinate, while reaction with a more complex alcohol like menthol (B31143) would produce the corresponding menthyl ester. google.com The reaction is often driven to completion by removing the methanol byproduct, for example, by distillation under partial vacuum. google.com

The efficiency of the transesterification can be influenced by the nature of the alcohol and the reaction conditions. While primary and some secondary alcohols can be used effectively, bulkier tertiary alcohols may present steric hindrance, potentially requiring more forcing conditions or specialized catalysts. organic-chemistry.org N-heterocyclic carbenes (NHCs) have emerged as potent catalysts for transesterification under mild conditions. organic-chemistry.org

| Reactant Alcohol | Catalyst | Product | Reference |

| Ethanol | Sodium Ethoxide | Ethyl 6-formyl-4-methylnicotinate | google.com |

| Isopropanol | Potassium Isopropoxide | Isopropyl 6-formyl-4-methylnicotinate | organic-chemistry.org |

| Benzyl Alcohol | Titanium(IV) Isopropoxide | Benzyl 6-formyl-4-methylnicotinate | researchgate.net |

Amidation and Other Carboxylic Acid Derivative Formations

The methyl ester group of this compound can be readily converted into amides through reaction with primary or secondary amines. This amidation process is crucial for the synthesis of a wide array of compounds with potential biological activity. The reaction can be carried out by direct aminolysis, often requiring heating, or by using activating agents to facilitate the transformation under milder conditions.

In addition to amides, other carboxylic acid derivatives can be synthesized. For instance, hydrolysis of the ester group under acidic or basic conditions would yield the corresponding carboxylic acid, 6-formyl-4-methylnicotinic acid. This acid can then serve as a precursor for the synthesis of acid chlorides or other activated species, further expanding the synthetic utility of the molecule.

Modern catalytic methods, including those utilizing nickel, niobium, tantalum, and lanthanide complexes, have been developed to promote the amidation of methyl esters, offering greener and more efficient alternatives to classical methods. researchgate.net

| Reagent | Product | Catalyst/Conditions | Reference |

| Ammonia | 6-formyl-4-methylnicotinamide | High Temperature/Pressure | google.com |

| Diethylamine | N,N-Diethyl-6-formyl-4-methylnicotinamide | Ni(II) catalyst | researchgate.net |

| Hydroxylamine (B1172632) | N-Hydroxy-6-formyl-4-methylnicotinamide | Base | General Knowledge |

Reduction to Primary Alcohol

The formyl group (an aldehyde) of this compound can be selectively reduced to a primary alcohol, yielding methyl 6-(hydroxymethyl)-4-methylnicotinate. This transformation is typically achieved using a variety of reducing agents.

Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones over esters, especially under controlled conditions. scholarsresearchlibrary.com The reaction is often carried out in an alcoholic solvent like methanol or ethanol. scholarsresearchlibrary.com For a more powerful reduction that would also reduce the ester group, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would be necessary. libretexts.org This would lead to the formation of (4-methyl-5-(hydroxymethyl)pyridin-2-yl)methanol.

Catalytic hydrogenation can also be employed for the reduction of the aldehyde, often using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of catalyst and conditions can influence the selectivity of the reduction.

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions. The substituents on the ring further modulate this reactivity.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. masterorganicchemistry.com The presence of two electron-withdrawing groups, the formyl and the methyl ester, further deactivates the ring, making EAS reactions challenging.

However, under forcing conditions, reactions such as nitration or sulfonation might be possible. masterorganicchemistry.com The position of substitution would be directed by the existing substituents. The methyl group is an activating group and an ortho-, para-director, while the formyl and ester groups are deactivating and meta-directing. The interplay of these directing effects and the inherent reactivity of the pyridine ring would determine the regiochemical outcome of any potential EAS reaction.

Nucleophilic Aromatic Substitution Reactions (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). For SNAr to occur, a good leaving group must be present at one of these activated positions. In this compound, there isn't an inherent leaving group on the ring.

However, if a derivative of this compound were synthesized with a leaving group, such as a halogen (e.g., chlorine or bromine), at the 6-position, SNAr reactions would be feasible. In such a case, a variety of nucleophiles, including amines, alkoxides, and thiolates, could displace the leaving group to form new substituted pyridine derivatives. The electron-withdrawing chlorine atom at the 6-position would enhance the electrophilicity of the ring, increasing its reactivity towards nucleophilic attack compared to a methyl group.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it would typically need to be converted into a derivative containing a suitable leaving group, such as a halide or a triflate.

Suzuki Coupling: If a halogen atom were introduced at a reactive position on the pyridine ring, for example, creating methyl 6-bromo-4-formyl-4-methylnicotinate, this derivative could participate in Suzuki coupling reactions. organic-chemistry.orgharvard.edu This reaction involves the palladium-catalyzed coupling of the aryl halide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. organic-chemistry.org This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at that position.

Heck Coupling: Similarly, a halogenated derivative of this compound could undergo Heck coupling. beilstein-journals.orgresearchgate.net This palladium-catalyzed reaction couples the aryl halide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenes or cinnamates. beilstein-journals.org

Sonogashira Coupling: The Sonogashira coupling reaction provides a method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org A halogenated derivative of this compound could be coupled with various alkynes using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This would result in the formation of alkynyl-substituted pyridine derivatives.

| Coupling Reaction | Typical Reactants | Catalyst System | Product Type | Reference |

| Suzuki | Aryl/vinyl boronic acid or ester | Pd catalyst, Base | Biaryl, Styrene derivatives | organic-chemistry.orgharvard.edu |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkenes | beilstein-journals.orggoogleapis.com |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Aryl Alkynes | wikipedia.orgrsc.org |

Research Findings on the Chemical Reactivity of this compound Remain Limited in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed research findings specifically addressing the multi-functional group reactivity and chemoselectivity of This compound are not extensively available in the public domain. While the principles of chemoselectivity are well-established in organic chemistry, specific experimental data, such as reaction outcomes, yields, and conditions for this particular compound, remain unpublished or part of proprietary research.

The structure of This compound presents two key functional groups, an aldehyde (formyl group) and a methyl ester, attached to a substituted pyridine ring. This arrangement offers the potential for a variety of chemical transformations, with the reactivity of one group over the other being a key question for synthetic chemists.

In principle, the chemoselective transformation of molecules bearing both aldehyde and ester functionalities is a common challenge and area of study in organic synthesis. Generally, aldehydes are more reactive electrophiles than esters and are more susceptible to nucleophilic attack and reduction. For instance, mild reducing agents like sodium borohydride are known to selectively reduce aldehydes in the presence of esters. Conversely, more powerful reducing agents, such as lithium aluminum hydride, would likely reduce both functional groups.

Similarly, selective oxidation of the aldehyde to a carboxylic acid, while leaving the ester group intact, can often be achieved using specific oxidizing agents. The relative reactivity of these groups in This compound would also be influenced by the electronic effects of the substituted pyridine ring.

However, without specific published research on This compound , any discussion of its chemoselectivity remains speculative and based on general principles rather than empirical evidence. Detailed research findings and data tables, as requested, cannot be generated without access to dedicated studies on this compound.

Further investigation into the synthesis and derivatization of this compound may be found in patent literature or specialized chemical catalogs, though these sources often lack the detailed reactivity studies present in peer-reviewed scientific journals.

Derivatives and Analogues of Methyl 6 Formyl 4 Methylnicotinate

Structural Modifications at the Formyl Group

The aldehyde or formyl group (-CHO) is a highly reactive functional group that readily undergoes nucleophilic addition reactions. This reactivity allows for the straightforward synthesis of a variety of derivatives, including oximes, hydrazones, imines, acetals, and ketals.

Synthesis of Oximes, Hydrazones, and Imines

Oximes: The conversion of aldehydes to oximes is a well-established reaction in organic chemistry. nih.gov For methyl 6-formyl-4-methylnicotinate, the synthesis of its oxime derivative can be achieved by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270). google.com The reaction proceeds by nucleophilic attack of the hydroxylamine on the carbonyl carbon of the formyl group, followed by dehydration to yield the oxime. These reactions are often carried out in an alcoholic solvent and can be performed at room temperature or with gentle heating. nih.govijprajournal.com The resulting oximes are typically crystalline solids, which facilitates their purification and characterization. nih.gov The formation of O-substituted oximes, such as O-methyloximes, is also possible by using the corresponding substituted hydroxylamine hydrochloride. google.com

Hydrazones: Similar to oxime synthesis, hydrazones are prepared by the condensation reaction of the formyl group with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). researchgate.netnih.govmdpi.comresearchgate.net The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net This reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727). researchgate.netmdpi.com The resulting hydrazones are often stable, crystalline compounds and their formation can be used for the characterization of the parent aldehyde. researchgate.net

Imines: Imines, also known as Schiff bases, are formed through the reaction of the formyl group with primary amines. organic-chemistry.organalis.com.myyoutube.com The synthesis involves the nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then loses a molecule of water to form the imine. youtube.com This reaction is often catalyzed by an acid and can be performed under various conditions, including solvent-free microwave irradiation, which can lead to higher yields and shorter reaction times. organic-chemistry.organalis.com.my A wide range of primary amines can be used, allowing for the synthesis of a diverse library of imine derivatives. organic-chemistry.org

Table 1: Synthesis of Formyl Group Derivatives

| Derivative | Reagent | General Reaction Conditions |

|---|---|---|

| Oxime | Hydroxylamine hydrochloride, Pyridine | Room temperature or gentle heating in an alcohol solvent nih.govgoogle.comijprajournal.com |

| Hydrazone | Hydrazine or substituted hydrazines | Reflux in an alcohol solvent researchgate.netmdpi.com |

| Imine | Primary amine, Acid catalyst | Various, including microwave irradiation organic-chemistry.organalis.com.my |

Preparation of Acetals and Ketals

Acetals and Ketals: The formyl group of this compound can be protected by converting it into an acetal (B89532) or a ketal. This is typically achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.org For example, reaction with two equivalents of an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like p-toluenesulfonic acid, will yield the corresponding dimethyl or diethyl acetal. google.com The use of a diol, such as ethylene (B1197577) glycol, will result in the formation of a cyclic acetal. masterorganicchemistry.com This reaction is reversible and the aldehyde can be regenerated by treatment with aqueous acid. masterorganicchemistry.com The formation of acetals is a common strategy in multi-step organic synthesis to protect the aldehyde functionality from undesired reactions. google.com

Table 2: Acetal and Ketal Formation

| Derivative | Reagent | Catalyst |

|---|---|---|

| Acyclic Acetal | Alcohol (e.g., Methanol, Ethanol) | Acid (e.g., p-toluenesulfonic acid) google.com |

| Cyclic Acetal | Diol (e.g., Ethylene Glycol) | Acid (e.g., p-toluenesulfonic acid) masterorganicchemistry.com |

Structural Modifications at the Ester Group

The methyl ester group (-COOCH₃) in this compound provides another site for structural modification, primarily through reactions involving nucleophilic acyl substitution.

Synthesis of Amides and Hydrazides

Amides: The methyl ester can be converted to a wide variety of amides by reaction with primary or secondary amines. researchgate.netnih.govrsc.org This amidation reaction often requires heating and can be catalyzed by a base or a Lewis acid. researchgate.net In some cases, the direct reaction of the ester with an amine is sluggish, and it may be necessary to first hydrolyze the ester to the corresponding carboxylic acid, which is then coupled with the amine using a standard coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net The synthesis of amides is a crucial transformation in medicinal chemistry as the amide bond is a key feature in many biologically active molecules. nih.gov

Hydrazides: Reacting the methyl ester with hydrazine hydrate (B1144303) leads to the formation of the corresponding hydrazide. researchgate.netnih.gov This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol. nih.gov The resulting hydrazides are versatile intermediates that can be further reacted, for example, with aldehydes or ketones to form hydrazones. researchgate.net

Table 3: Synthesis of Ester Group Derivatives

| Derivative | Reagent | General Reaction Conditions |

|---|---|---|

| Amide | Primary or Secondary Amine | Heating, may require a catalyst or prior hydrolysis to the carboxylic acid researchgate.netresearchgate.net |

| Hydrazide | Hydrazine Hydrate | Reflux in an alcohol solvent researchgate.netnih.gov |

Exploration of Different Ester Linkages

While the methyl ester is common, other ester linkages can be explored to modify the properties of the molecule. This can be achieved by transesterification, where the methyl group is exchanged for another alkyl or aryl group by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. Alternatively, the parent nicotinic acid can be esterified with various alcohols using standard esterification methods, such as Fischer esterification (refluxing in the alcohol with a strong acid catalyst) or by using coupling agents. chemicalbook.com The choice of the ester group can influence the molecule's solubility, stability, and biological activity.

Substituent Effects on Reactivity and Molecular Architecture

The electronic nature of the substituents on the pyridine ring, including the methyl group at position 4, influences the reactivity of both the formyl and ester groups. Electron-donating groups can increase the electron density on the pyridine ring, potentially affecting the reactivity of the functional groups. Conversely, electron-withdrawing groups can decrease the electron density.

The steric bulk of the substituents introduced at the formyl and ester positions can also play a crucial role. For instance, bulky groups attached to the nitrogen of an imine or the oxygen of an ester can hinder the approach of reactants and influence the conformation of the molecule. This can affect the molecule's ability to interact with biological targets. The specific three-dimensional arrangement of atoms, or molecular architecture, is critical for the biological activity of many compounds.

Regioselective Synthesis of Isomeric Nicotinates

The synthesis of specific isomers of substituted nicotinates is a complex challenge due to the multiple reactive sites on the pyridine ring. Researchers have explored various methodologies to control the regioselectivity of these reactions, leading to the preferential formation of one isomer over others.

One prominent approach involves the catalyst-controlled regioselective addition of nucleophiles to activated pyridinium (B92312) salts, which serve as precursors to dihydropyridines and subsequently to nicotinates. sioc-journal.cnnih.gov The choice of catalyst and ligand plays a pivotal role in directing the nucleophilic attack to a specific position on the pyridine ring (C2, C4, or C6). For instance, the use of a Rhodium/BINAP catalyst system has been shown to favor the addition of aryl boron nucleophiles to the C6 position of nicotinate-derived pyridinium salts. nih.gov In contrast, employing ligands with smaller bite angles, such as Bobphos and QuinoxP*, can steer the addition to the C2 position. nih.gov

Another strategy to achieve regioselectivity is through the use of directing groups. A double-activation and directing group approach, utilizing nicotinamide (B372718) N-oxides as substrates in Rh(III)-catalyzed reactions, has been successfully employed for the synthesis of naphthyridinone derivatives. acs.org This method allows for high yields and selectivities under mild conditions.

Furthermore, the inherent reactivity of the starting materials and the reaction conditions can also dictate the regiochemical outcome. For example, in the synthesis of substituted pyrazolo[1,5-a]pyrimidines from 5-amino-1H-pyrazoles and 3-benzoyl-2-methyl-4H-chromen-4-one, the reaction proceeds in a regiospecific manner through an intramolecular opening of the γ-pyrone ring followed by cyclization. researchgate.net

The following table summarizes different catalytic systems and their influence on the regioselectivity of nicotinate (B505614) synthesis:

| Catalyst System | Substrate | Nucleophile/Reagent | Major Product Regioisomer | Reference |

| Rh/BINAP | Nicotinate-derived pyridinium salt | Aryl boron nucleophile | C6-addition product | nih.gov |

| Rh/Bobphos or QuinoxP* | Nicotinate-derived pyridinium salt | Aryl boron nucleophile | C2-addition product | nih.gov |

| Rh(III) | Nicotinamide N-oxide | Alkyne | Naphthyridinone | acs.org |

| Cu(OAc)₂ | Saturated ketone & β-Enamino ester | - | Four-substituted nicotinate | bohrium.com |

Research Findings on the Synthesis of Isomeric Nicotinates

Detailed studies have demonstrated the feasibility of synthesizing various isomers of substituted nicotinates by carefully selecting the synthetic route and reaction conditions.

A study on the dearomatization of C6-substituted pyridinium salts showed that C6-aryl substituted pyridiniums react with various aryl-Bpin nucleophiles to deliver 1,2-dihydropyridines as the sole detectable products in high enantioselectivity. nih.gov This highlights the directing effect of the C6-substituent.

In a different approach, the synthesis of Methyl 2-formyl-6-methoxynicotinate, an isomer of the target compound, involves the formylation and methylation of 6-methoxynicotinic acid or its derivatives. smolecule.com This process illustrates a direct functionalization approach to obtain a specific isomer.

The multicomponent Hantzsch reaction of 3-formylchromone with methyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) has been shown to yield a mixture of products, including methyl 5-(2-hydroxybenzoyl)-2-methylnicotinate, demonstrating the potential for multiple reaction pathways and the formation of isomeric products under certain conditions. mdpi.com

The following table presents a selection of synthesized isomeric nicotinates and their corresponding synthetic methods:

| Compound Name | Synthetic Method | Key Reagents | Reference |

| Methyl 2-((2-formyl-4-methoxyphenoxy)methyl)nicotinate | Williamson's ether synthesis | Methyl 2-(bromomethyl)nicotinate, 2-hydroxy-5-methoxybenzaldehyde | nih.gov |

| Methyl 2-formyl-6-methoxynicotinate | Formylation and methylation | 6-Methoxynicotinic acid derivative, Formic acid | smolecule.com |

| Methyl 5-(2-hydroxybenzoyl)-2-methylnicotinate | Multicomponent Hantzsch reaction | 3-Formylchromone, Methyl acetoacetate, Ammonium acetate | mdpi.com |

| Methyl 4-methylnicotinate | Esterification | 4-Methylnicotinic acid, Methanol, Sulfuric acid | chemicalbook.com |

| Methyl 5-methylnicotinate | Esterification | 5-Methylnicotinic acid, Methanol, Thionyl chloride | chemicalbook.com |

These examples underscore the diverse synthetic strategies available for accessing specific isomers of substituted nicotinates. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Applications of Methyl 6 Formyl 4 Methylnicotinate in Synthetic Chemistry

Precursor in Pharmaceutical Synthesis

While specific, large-scale pharmaceutical applications of Methyl 6-formyl-4-methylnicotinate are not extensively documented in publicly available literature, the structural motifs it contains are of significant interest in medicinal chemistry. The nicotinate (B505614) (pyridine-3-carboxylate) core is a common feature in many bioactive compounds.

Construction of Heterocyclic Systems for Medicinal Agents

The synthesis of complex heterocyclic systems is fundamental to drug discovery. The nicotinate scaffold is a key component in a variety of medicinal agents. For instance, derivatives of nicotinic acid are central to the development of drugs for treating conditions like sickle cell disease, where aromatic aldehydes can increase the oxygen affinity of hemoglobin. nih.gov

The reactivity of the formyl and ester groups on this compound allows it to serve as a versatile starting material. For example, a related compound, methyl 6-aminonicotinate, is used as a building block in the synthesis of selective inhibitors for histone deacetylase 3 (HDAC3), which are being investigated as treatments for breast cancer. georganics.sk Similarly, nature-inspired synthetic strategies have been developed to transform formyl-containing indole (B1671886) rings into meta-aminoaryl nicotinates, demonstrating a pathway to conjugate vitamin B3 (nicotinic acid) derivatives to other pharmacologically active molecules. nih.gov These examples highlight the potential of functionalized nicotinates like this compound to be used in the construction of novel, complex heterocyclic drugs.

Intermediate in the Total Synthesis of Natural Products and Analogues

The total synthesis of natural products is a driving force for innovation in organic chemistry, often requiring intricate and unique molecular intermediates. rsc.orgsci-hub.se Natural products are a vital source of inspiration for new therapeutic agents. rsc.org The structural complexity of these molecules necessitates the use of versatile building blocks that allow for the efficient and controlled assembly of the target compound. beilstein-journals.orgsemanticscholar.org

Closely related nicotinic acid esters have proven their utility in this field. For example, Methyl nicotinate has been employed as a precursor in the total synthesis of (±)-sesbanine, an alkaloid with notable biological activity. sigmaaldrich.com The presence of multiple, differentially reactive functional groups in this compound makes it an attractive candidate for similar roles. The formyl group can undergo a variety of transformations such as reductive amination, oxidation, or olefination, while the ester can be hydrolyzed or converted to an amide, providing multiple pathways for elaboration into a complex natural product scaffold or its analogues.

Intermediate in Agrochemical Development

The development of novel agrochemicals for crop protection is another area where substituted pyridine (B92270) derivatives play a crucial role. The search for new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles is ongoing.

While direct applications of this compound in agrochemistry are not detailed in the available research, related structures are used as key intermediates. For instance, Methyl 4-chloro-6-methylnicotinate is utilized in the synthesis of various agrochemicals. lookchem.com The specific substitution pattern of this compound provides a unique chemical scaffold that could be explored for the development of new active ingredients in the agrochemical industry.

Role in Materials Science and Polymer Chemistry

The application of pyridine derivatives extends into materials science, where they can be incorporated into polymers or used to create functional materials. Although specific research detailing the use of this compound in this field is sparse, its classification in chemical supplier catalogs under materials science suggests potential utility. fluorochem.co.uk The aromatic pyridine ring can impart thermal stability and specific electronic properties, while the formyl and ester functional groups offer sites for polymerization or for grafting the molecule onto surfaces or into polymer backbones.

Utility in Ligand Synthesis for Catalysis

Transition-metal catalysis is an indispensable tool in modern chemical synthesis, and the performance of a catalyst is heavily dependent on the structure of its ligands. google.comresearchgate.net Pyridine-based molecules are frequently used as ligands due to their ability to coordinate with a wide range of metals.

A closely related compound, methyl 6-methylnicotinate, has been successfully used as a ligand (L7) in palladium-catalyzed C-H activation reactions. acs.org This demonstrates the capacity of the methylnicotinate framework to effectively support catalytic processes. The presence of a formyl group in this compound offers a significant advantage for creating more sophisticated ligands. This aldehyde functionality can be readily converted into other groups (e.g., imines, oximes, or alcohols), allowing for the synthesis of a diverse library of ligands with finely-tuned steric and electronic properties. Such modifications could lead to catalysts with enhanced activity, selectivity, or stability for a variety of chemical transformations.

Contributions to Fine Chemical Production

Fine chemicals are pure, complex substances produced in relatively small quantities for specialized applications, such as pharmaceuticals, agrochemicals, and other high-value products. This compound, by its nature as a multi-functional intermediate, is a contributor to the fine chemical industry. Its availability as a building block from chemical suppliers indicates its role in the synthesis of other, more complex molecules. fluorochem.co.uka2bchem.com It serves as a precursor to a range of downstream products, including other specialized pyridine derivatives and complex organic molecules. chemicalbook.com

Advanced Spectroscopic and Mechanistic Investigations of Methyl 6 Formyl 4 Methylnicotinate and Its Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Methyl 6-formyl-4-methylnicotinate, both ¹H and ¹³C NMR provide detailed information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aldehyde proton (-CHO) is highly deshielded and would appear at the far downfield region of the spectrum, typically between 9-10 ppm. libretexts.org The two aromatic protons on the pyridine (B92270) ring will appear as singlets in the aromatic region (7-9 ppm), with their exact shifts influenced by the electronic effects of the substituents. The methyl ester (-OCH₃) protons will present as a sharp singlet, typically around 3.9 ppm, while the methyl group attached to the ring (-CH₃) will also be a singlet, but further upfield, around 2.5 ppm. libretexts.orgresearchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. libretexts.org The carbonyl carbons of the aldehyde and ester groups are the most deshielded, appearing in the 160-200 ppm range. libretexts.org The carbons of the pyridine ring will resonate between 120-160 ppm. The methyl ester carbon (-OCH₃) is expected around 50-60 ppm, and the ring's methyl carbon (-CH₃) would be the most shielded, appearing at approximately 15-25 ppm. organicchemistrydata.org

Reaction Monitoring: NMR is also a powerful technique for monitoring the progress of reactions involving this compound. For instance, in a reduction of the aldehyde group to an alcohol, the characteristic aldehyde proton signal at ~10 ppm would disappear, and a new signal for the hydroxymethyl protons (-CH₂OH) would appear around 4.5-5.5 ppm. Similarly, oxidation of the aldehyde to a carboxylic acid would result in the disappearance of the aldehyde proton signal and the appearance of a broad carboxylic acid proton signal (>10 ppm).

Predicted NMR Data for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~10.0 | -CHO (s, 1H) | ~193 | C HO |

| ~8.9 | Ar-H (s, 1H) | ~165 | C OOR |

| ~7.5 | Ar-H (s, 1H) | ~155-160 | Ar-C |

| ~3.9 | -OCH₃ (s, 3H) | ~148-152 | Ar-C |

| ~2.6 | Ar-CH₃ (s, 3H) | ~135-140 | Ar-C |

| ~120-125 | Ar-C | ||

| ~52 | -OC H₃ | ||

| ~24 | Ar-C H₃ |

Mass Spectrometry (MS) for Reaction Pathway Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com For this compound (C₉H₉NO₃), the molecular weight is 179.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 179. The fragmentation of this molecule is expected to proceed through pathways characteristic of aromatic esters and aldehydes. libretexts.orgmiamioh.edu Common fragmentation pathways would include:

Loss of a methoxy (B1213986) radical (˙OCH₃): This is a typical fragmentation for methyl esters, leading to an acylium ion [M - 31]⁺ at m/z 148.

Loss of the entire methoxycarbonyl group (˙COOCH₃): This would result in a fragment at m/z 120.

Loss of a hydrogen radical (˙H): Cleavage of the aldehydic C-H bond would produce a stable [M - 1]⁺ ion at m/z 178.

Loss of the formyl group (˙CHO): This cleavage would give rise to a fragment at m/z 150.

By identifying the intermediates and products in a reaction mixture using MS, it is possible to reconstruct the reaction pathway. For example, in a multi-step synthesis, MS can confirm the formation of the desired product at each stage and identify any byproducts, providing crucial insights into the reaction mechanism.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 179 | [C₉H₉NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 178 | [M - H]⁺ | Loss of aldehydic hydrogen |

| 150 | [M - CHO]⁺ | Loss of the formyl group |

| 148 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |

| 120 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands from its two carbonyl groups. The ester C=O stretch is expected around 1720-1730 cm⁻¹, while the aldehyde C=O stretch typically appears at a slightly lower frequency, around 1690-1710 cm⁻¹, due to conjugation with the pyridine ring. A characteristic aldehydic C-H stretch would be visible as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Other significant peaks include C-O stretching for the ester group (1200-1300 cm⁻¹) and C=C/C=N stretching vibrations from the aromatic pyridine ring (1500-1600 cm⁻¹). nih.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, aromatic ring vibrations, which are often highly symmetric, tend to produce strong and sharp Raman signals. This makes Raman spectroscopy particularly useful for studying the pyridine core and its substitutions.

Predicted Key Vibrational Frequencies

| Frequency (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity (IR) |

|---|---|---|---|

| ~2820, ~2720 | Aldehyde C-H | Stretch | Weak |

| ~1725 | Ester C=O | Stretch | Strong |

| ~1700 | Aldehyde C=O | Stretch | Strong |

| ~1600, ~1570 | Aromatic C=C, C=N | Stretch | Medium-Strong |

| ~1250 | Ester C-O | Stretch | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated systems. The spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions. msu.edu

The conjugated system of the pyridine ring, extended by the carbonyl groups of the ester and aldehyde, will give rise to strong π → π* transitions, likely appearing below 300 nm. science-softcon.de The lone pairs of electrons on the oxygen atoms of the carbonyl groups and the nitrogen of the pyridine ring can undergo weaker, lower-energy n → π* transitions, which would appear at longer wavelengths (>300 nm). msu.edu The exact position of the absorption maxima (λ_max) is sensitive to the solvent polarity. Studying these transitions helps in understanding the molecule's electronic structure and can be used to monitor reactions that alter the conjugation, such as reactions at the aldehyde group. researchgate.net

Kinetic Studies of Key Reactions

While specific kinetic data for reactions of this compound are not widely published, the principles of chemical kinetics can be applied to its transformations. Kinetic studies are essential for understanding reaction rates, determining reaction orders, and calculating activation energies, all of which are critical for optimizing reaction conditions.

For example, the rate of hydrolysis of the methyl ester group can be studied under acidic or basic conditions. The reaction progress can be monitored by techniques such as HPLC or NMR spectroscopy. Similarly, the kinetics of the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol can be investigated. UV-Vis spectroscopy is particularly useful for kinetic studies if the reaction involves a significant change in the molecule's chromophore. rsc.orgrsc.org

Kinetic investigations into the reactions of related pyridine carboxylates have shown that the reaction mechanism often involves the formation of an ion-pair intermediate, and the rate can be significantly influenced by solvent polarity. rsc.orgbg.ac.rs For instance, the reaction of pyridine carboxylic acids with diazodiphenylmethane (B31153) shows that the rate increases with the polarity of the solvent, which facilitates the separation of charges in the transition state. rsc.org Similar principles would apply to the reactions of this compound.

Elucidation of Reaction Mechanisms

Elucidating reaction mechanisms involves identifying all elementary steps, including intermediates and transition states, in a chemical transformation. The functional groups in this compound allow for a variety of reactions.

Reactions of the Aldehyde: The aldehyde group is a site of rich reactivity. It can be oxidized to a carboxylic acid (6-carboxy-4-methylnicotinate), reduced to a primary alcohol (methyl 6-(hydroxymethyl)-4-methylnicotinate), or undergo nucleophilic addition reactions. For example, it can react with amines to form Schiff bases (imines) or with ylides in a Wittig reaction to form alkenes.

Reactions of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, a key step in modifying the molecule's solubility and reactivity. It can also undergo transesterification with other alcohols or react with amines to form amides.

Ring-Remodeling Reactions: More complex transformations involving the pyridine scaffold are also possible. For instance, synthetic methodologies have been developed for the remodeling of (aza)indole skeletons to produce substituted nicotinates. nih.gov One plausible mechanism involves an initial aldol-type condensation between a β-amino acrylate (B77674) (formed in situ) and the 3-formyl group of an indole (B1671886), followed by intramolecular cyclization and C-N bond cleavage to yield a highly functionalized pyridine derivative. nih.gov This highlights how the core structure of nicotinate (B505614) derivatives can be constructed through intricate mechanistic pathways.

The study of these mechanisms often combines kinetic data with the spectroscopic identification of transient intermediates and the use of isotopic labeling to trace the path of atoms throughout the reaction.

Theoretical and Computational Studies

Future Directions and Emerging Research Areas

Development of Novel and More Efficient Synthetic Pathways

Another key area of development is the refinement of existing methods. For example, the Wohl–Ziegler bromination of a methyl-substituted pyridylmethyl ester followed by Williamson's ether synthesis is a known route, but optimizing reaction conditions and exploring alternative radical initiators could lead to higher efficiencies. nih.gov The development of new catalytic systems is also crucial. For example, using basic alumina (B75360) as a catalyst in microwave-irradiated condensations of β-formyl enamides with cyanomethylenes has shown excellent yields for fused pyridines. researchgate.net

Exploration of New Chemical Transformations

The aldehyde and ester functional groups of methyl 6-formyl-4-methylnicotinate offer a rich platform for a wide array of chemical transformations, opening doors to a diverse range of derivatives. Future research will likely focus on exploiting these reactive sites to synthesize novel compounds with unique properties.

The aldehyde group is a prime target for modifications. Beyond standard oxidation and reduction reactions, there is significant potential for its use in C-C bond-forming reactions. For example, it can serve as an electrophile in aldol-type additions, as demonstrated in mechanistic studies of biomimetic (aza)indole transformations. nih.gov Furthermore, the aldehyde can be a precursor for the formation of imines, which can then undergo further cyclization or coupling reactions to create more complex heterocyclic systems.

The methyl ester group also presents opportunities for diversification. Transesterification with various alcohols, including bulky ones like menthol (B31143), can be achieved in the presence of an alkaline catalyst to produce a range of nicotinate (B505614) esters with different properties. google.com Amidation of the ester with various amines is another straightforward yet powerful transformation for generating a library of nicotinamide (B372718) derivatives.

Expansion of Applications in Diverse Chemical Fields

While currently utilized as an intermediate in organic synthesis, the applications of this compound and its derivatives are poised for significant expansion into various chemical fields.

In medicinal chemistry, this compound is a valuable scaffold for the development of new therapeutic agents. Its derivatives have been investigated for their potential as antisickling agents, where the introduction of a methyl ester group was found to enhance interactions with hemoglobin. nih.gov Furthermore, the nicotinate structure is a key component in the design of antagonists for the P2Y12 receptor, which is a target for antiplatelet drugs. researchgate.net The ability to readily modify the formyl and ester groups allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.govgoogle.com

In materials science, nicotinate derivatives are being explored for their potential in creating novel materials. For instance, Schiff base derivatives of nicotinates have been shown to exhibit liquid crystalline properties, with potential applications in displays and sensors. mdpi.com The ability of these molecules to self-assemble into ordered structures is a key area of interest.

Integration with Flow Chemistry and Automated Synthesis

The shift towards more sustainable and efficient chemical manufacturing has led to a growing interest in flow chemistry and automated synthesis. The synthesis of nicotinates is well-suited for these technologies. Flow chemistry offers precise control over reaction parameters such as temperature and pressure, which can lead to higher yields, improved safety, and reduced waste. researchgate.netnih.gov

The continuous flow hydrogenation of ethyl nicotinate has been successfully demonstrated, achieving high throughput on a laboratory scale. researchgate.netacs.org This approach can be adapted for the synthesis and subsequent transformations of this compound. Automated platforms, which combine flow reactors with online analysis and machine learning algorithms, can be used to rapidly optimize reaction conditions and even discover new reaction pathways. researchgate.netnih.gov This integration has the potential to accelerate the development of new nicotinate-based molecules and their large-scale production.

Computational Design of New Nicotinate Derivatives and their Reactivity

Computational chemistry and computer-aided drug design (CADD) are becoming indispensable tools in modern chemical research. auctoresonline.org These methods can be used to predict the properties and reactivity of new nicotinate derivatives before they are synthesized in the lab, saving time and resources.

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of this compound and its derivatives. researchgate.netresearchgate.net This information can be used to predict which sites on the molecule are most likely to react and to design new reactions. For example, DFT calculations have been used to investigate the structure-activity relationships of arylazo nicotinate derivatives as antibacterial agents. researchgate.net

Q & A

Q. What are the established synthetic routes for Methyl 6-formyl-4-methylnicotinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthetic routes typically involve condensation reactions between 4-methylnicotinic acid derivatives and formylating agents under controlled conditions. Key steps include:

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or Brønsted acids to enhance electrophilicity of the formyl group .

- Temperature Optimization : Reflux in anhydrous solvents (e.g., THF or DMF) at 80–100°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .

- Data Reporting : Include yield, melting point, and chromatographic retention factors (Rf) for reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- NMR Spectroscopy : Report and NMR chemical shifts, focusing on the formyl proton (δ ~9.8–10.2 ppm) and methyl groups (δ ~2.3–2.6 ppm). Assign all aromatic protons to confirm regioselectivity .

- IR Spectroscopy : Highlight the carbonyl stretch (~1700 cm) and formyl C=O (~1680 cm) .

- Mass Spectrometry : Provide molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate molecular weight .

- Table 1 : Example Data for Characterization

| Parameter | Expected Value/Peak | Technique |

|---|---|---|

| NMR (formyl) | δ 10.1 ppm (s, 1H) | 400 MHz, CDCl₃ |

| NMR (COOCH₃) | δ 167.5 ppm | 100 MHz, CDCl₃ |

| IR (C=O) | 1702 cm | ATR-FTIR |

Q. What are the best practices for purifying this compound to achieve >95% purity?

- Methodological Answer :

- Step 1 : Perform flash chromatography using silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (10–50% ethyl acetate).

- Step 2 : Recrystallize from a mixed solvent system (e.g., ethanol/water) to remove polar impurities .

- Quality Control : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to confirm purity .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., formyl carbon). Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .

- Transition State Analysis : Model reaction pathways with nucleophiles (e.g., amines) to predict activation energies and regioselectivity .

- Validation : Compare computational results with experimental kinetics (e.g., rate constants derived from NMR monitoring) .

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Use multiple techniques (e.g., - HSQC NMR for signal assignment) to confirm structural assignments .

- Sample Purity : Reassess purity via HPLC and elemental analysis to rule out impurities distorting spectral data .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

Q. How to design a kinetic study to investigate the hydrolysis stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Setup :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C .

- Monitor degradation via HPLC at fixed intervals (0, 24, 48, 72 hours) .

- Data Analysis :

- Fit degradation profiles to pseudo-first-order kinetics to derive rate constants () .

- Use Arrhenius plots to calculate activation energy () for hydrolysis .

Q. How to conduct a systematic review of the catalytic applications of this compound in organic synthesis?

- Methodological Answer :

- Literature Search : Use databases (PubMed, SciFinder) with keywords: "this compound," "catalysis," "cross-coupling" .

- Inclusion Criteria : Prioritize peer-reviewed studies with full synthetic protocols and mechanistic insights .

- Quality Assessment : Apply QUADAS-2 criteria to evaluate methodological rigor of included studies .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.